molecular formula C15H10N2 B1589575 Imidazo[1,2-f]phenanthridine CAS No. 37694-95-4

Imidazo[1,2-f]phenanthridine

Cat. No.: B1589575
CAS No.: 37694-95-4
M. Wt: 218.25 g/mol
InChI Key: SHWNDUJCIYUZRF-UHFFFAOYSA-N
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Description

Imidazo[1,2-f]phenanthridine is a heterocyclic compound that belongs to the class of fused polycyclic aromatic compounds. It is characterized by the fusion of an imidazole ring with a phenanthridine moiety. This compound is known for its unique structural features and significant biological activities, including anti-tumor and anti-acetylcholinesterase properties .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the use of recyclable catalysts and efficient coupling reactions are promising for scalable synthesis.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

    Phenanthridine: Another fused polycyclic aromatic compound with similar structural features but different biological activities.

    Imidazo[1,2-a]pyridine: A related compound with a fused imidazole and pyridine ring, known for its use in medicinal chemistry.

Uniqueness: Imidazo[1,2-f]phenanthridine is unique due to its specific fusion of an imidazole ring with a phenanthridine moiety, which imparts distinct biological activities and chemical properties .

Properties

IUPAC Name

imidazo[1,2-f]phenanthridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2/c1-2-7-13-11(5-1)12-6-3-4-8-14(12)17-10-9-16-15(13)17/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWNDUJCIYUZRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N4C2=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90470814
Record name Imidazo[1,2-f]phenanthridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37694-95-4
Record name Imidazo[1,2-f]phenanthridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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